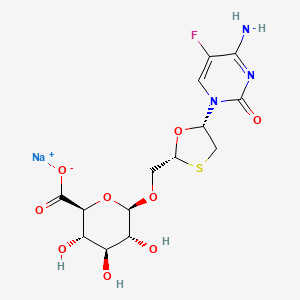

Emtricitabine O-Beta-D-Glucuronide Sodium Salt

Description

Emtricitabine O-Beta-D-Glucuronide Sodium Salt (C₁₄H₁₇FN₃O₉S·Na, molecular weight 445.35 g/mol) is a glucuronidated metabolite of emtricitabine, a nucleoside reverse transcriptase inhibitor used in HIV treatment. This compound is critical for studying emtricitabine’s pharmacokinetics, particularly its Phase II metabolism via glucuronidation . The sodium salt form enhances solubility, facilitating analytical workflows. Key properties include:

Properties

Molecular Formula |

C14H17FN3NaO9S |

|---|---|

Molecular Weight |

445.35 g/mol |

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-6-[[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C14H18FN3O9S.Na/c15-4-1-18(14(24)17-11(4)16)5-3-28-6(26-5)2-25-13-9(21)7(19)8(20)10(27-13)12(22)23;/h1,5-10,13,19-21H,2-3H2,(H,22,23)(H2,16,17,24);/q;+1/p-1/t5-,6+,7-,8-,9+,10-,13+;/m0./s1 |

InChI Key |

VVLWXINOFROKEN-ZRHIMKIXSA-M |

Isomeric SMILES |

C1[C@H](O[C@H](S1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O)N3C=C(C(=NC3=O)N)F.[Na+] |

Canonical SMILES |

C1C(OC(S1)COC2C(C(C(C(O2)C(=O)[O-])O)O)O)N3C=C(C(=NC3=O)N)F.[Na+] |

Origin of Product |

United States |

Preparation Methods

Enzymatic Glucuronidation

- Utilizes glucuronosyltransferase enzymes to catalyze the transfer of glucuronic acid to emtricitabine under mild conditions.

- This method mimics the biological metabolic pathway, producing the O-Beta-D-Glucuronide conjugate with high regio- and stereoselectivity.

- Suitable for large-scale production due to mild reaction conditions and specificity.

- Typically performed in aqueous buffer systems with cofactors such as UDP-glucuronic acid as the glucuronyl donor.

- Advantages include fewer by-products and environmentally friendly conditions.

Chemical Synthesis

- Involves chemical conjugation of emtricitabine with glucuronic acid derivatives or activated glucuronyl donors.

- Requires protection/deprotection steps of hydroxyl groups on glucuronic acid to ensure selective conjugation at the O-position.

- The reaction often uses glucuronyl halides or esters as activated glucuronyl donors in organic solvents such as methanol, ethanol, or ethyl acetate.

- Salification (formation of the sodium salt) is performed by treating the free acid form with sodium hydroxide or sodium salts in suitable solvents.

- The chemical process is more complex and less selective than enzymatic methods but can be optimized for industrial scale.

Chemical Reactions Analysis

Emtricitabine O-Beta-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical and Analytical Applications

Reference Standard in Analytical Chemistry

- Emtricitabine O-Beta-D-Glucuronide Sodium Salt serves as a reference standard for the quantification and identification of Emtricitabine metabolites in biological samples. Its use is critical for ensuring the accuracy of analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Chemical Reactions

- The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are essential for studying its chemical properties and interactions with other substances .

Biological Research Applications

Metabolic Pathways

- Research into this compound provides insights into the metabolic pathways of Emtricitabine. Understanding these pathways is crucial for elucidating drug metabolism and pharmacokinetics, which can inform dosing regimens and therapeutic strategies .

Pharmacokinetics Studies

- The compound is studied to assess the pharmacokinetics of Emtricitabine, including its absorption, distribution, metabolism, and excretion (ADME). This information helps in optimizing therapeutic formulations and improving patient outcomes .

Medical Applications

Efficacy and Safety Studies

- Investigations into the efficacy and safety of Emtricitabine-based therapies often include studies on its glucuronide metabolite. These studies are vital for understanding potential side effects and interactions with other medications .

Clinical Trials

- Clinical trials involving combinations of Emtricitabine with other antiretroviral agents often assess the role of its metabolites in treatment outcomes. For example, studies have shown that this compound may influence the overall effectiveness of combination therapies in HIV treatment .

Pharmaceutical Industry Applications

Quality Control

- In the pharmaceutical industry, this compound is utilized in the development and quality control of formulations containing Emtricitabine. Its presence ensures that products meet regulatory standards for efficacy and safety .

Drug Development

Mechanism of Action

The mechanism of action of Emtricitabine O-Beta-D-Glucuronide Sodium Salt involves its role as a metabolite of Emtricitabine. Emtricitabine is a cytidine analog that competes with deoxycytidine 5’-triphosphate for incorporation into viral DNA by HIV-1 reverse transcriptase . This incorporation leads to chain termination and inhibition of viral replication . The glucuronide conjugate is formed as part of the body’s process to make the drug more water-soluble for excretion .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Emtricitabine O-Beta-D-Glucuronide Sodium Salt with structurally analogous glucuronide conjugates:

*Assumed based on standard practices for deuterated compounds.

Key Differentiators

- Structural Diversity: Emtricitabine features a fluorinated cytosine analog linked to glucuronic acid, critical for antiviral activity . Triclosan and Acetaminophen glucuronides include halogenated or deuterated aromatic moieties, influencing their environmental persistence or analytical utility . Equilin and Thyronine glucuronides involve steroid and iodinated structures, respectively, reflecting endocrine-specific metabolism .

- Analytical Use Cases: Deuterated analogs (e.g., Acetaminophen-D3) improve precision in mass spectrometry by reducing isotopic interference . High molecular weight compounds (e.g., Thyronine glucuronide) require specialized chromatographic conditions due to iodine’s hydrophobicity .

Thermodynamic Stability :

Sodium salts universally enhance water solubility, but storage at -20°C is standard to prevent glucuronidase-mediated hydrolysis .

Research Implications

- Emtricitabine Glucuronide : Critical for quantifying hepatic clearance in HIV patients, with implications for drug-drug interaction studies .

- Triclosan Glucuronide : Used in toxicology to assess exposure to antimicrobial agents .

- Equilin Glucuronide: Facilitates research on estrogen metabolism and menopausal therapies .

Biological Activity

Emtricitabine O-β-D-Glucuronide Sodium Salt (EOBG) is a significant metabolite of the antiretroviral drug emtricitabine, which is commonly used in the treatment of HIV. Understanding the biological activity of EOBG is crucial for evaluating its pharmacological effects, safety profile, and therapeutic potential.

Chemical Structure and Properties

Emtricitabine O-β-D-Glucuronide Sodium Salt is characterized by its glucuronide conjugate structure, which enhances its solubility and excretion. The compound's molecular formula is with a molecular weight of approximately 465.347 g/mol. Its melting point ranges from 158 to 163 °C, indicating stability under physiological conditions.

EOBG functions primarily as an inactive metabolite of emtricitabine, which acts as a nucleoside reverse transcriptase inhibitor (NRTI). The biological activity of EOBG is closely related to the pharmacodynamics of emtricitabine, as it undergoes glucuronidation to facilitate elimination from the body.

- Inhibition of Viral Replication : While EOBG itself does not exhibit direct antiviral activity, its parent compound, emtricitabine, effectively inhibits HIV replication by incorporating into viral DNA and terminating the chain elongation process.

- Metabolic Pathways : The conversion of emtricitabine to EOBG occurs mainly in the liver through UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT2B7. This metabolic pathway is essential for reducing potential toxicity and enhancing renal clearance.

Pharmacokinetics

The pharmacokinetic profile of EOBG has been studied in various populations:

- Absorption : Emtricitabine exhibits high oral bioavailability (approximately 93% for hard capsules).

- Distribution : The volume of distribution for emtricitabine is significant, indicating extensive tissue penetration.

- Elimination : Renal clearance plays a vital role in the elimination of both emtricitabine and its glucuronide metabolite. Studies show that renal impairment can affect systemic exposure levels significantly .

Efficacy in HIV Treatment

Clinical trials have demonstrated that emtricitabine, and by extension its metabolite EOBG, is effective in reducing viral loads in HIV-infected patients. In one study involving treatment-naïve patients, emtricitabine showed a non-inferior response compared to lamivudine after 48 weeks of therapy, with 77% vs. 82% achieving viral suppression below 400 copies/mL .

Safety Profile

The safety profile of emtricitabine has been well-documented:

- Adverse Effects : Common side effects include gastrointestinal disturbances and potential liver enzyme elevations in patients co-infected with HBV.

- Monitoring : Patients must be monitored for signs of hepatitis exacerbation following discontinuation of treatment due to the risk associated with HBV co-infection .

Data Table: Pharmacokinetic Parameters

| Parameter | Emtricitabine | EOBG |

|---|---|---|

| Oral Bioavailability | 93% | N/A |

| Volume of Distribution | High | N/A |

| Elimination Half-life | ~5 hours | N/A |

| Renal Clearance | Significant | Enhanced via glucuronidation |

Case Studies

- Case Study on Co-infection : A study involving patients co-infected with HIV and HBV highlighted that those treated with emtricitabine required careful monitoring for liver function due to potential exacerbations post-treatment cessation. The development of resistance mutations (M184V/I) was noted in some cases .

- Pediatric Use : In pediatric populations, dosing adjustments based on body weight were necessary to achieve similar plasma levels as adults when using the oral solution form of emtricitabine .

Q & A

Basic Research Questions

Q. What are the key analytical techniques for identifying and quantifying Emtricitabine O-β-D-Glucuronide Sodium Salt in biological matrices?

- Methodological Answer : Use reversed-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) for quantification. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy to verify the β-D-glucuronide linkage and sodium salt formation. Matrix effects in biological samples (e.g., plasma) can be mitigated by using deuterated internal standards .

- Data Considerations : Validate methods per ICH guidelines (accuracy, precision, LOD/LOQ). Matrix effects should be tested with spiked recovery studies in API-free base (e.g., Emtricitabine) and salt forms to ensure reproducibility .

Q. How is Emtricitabine O-β-D-Glucuronide Sodium Salt synthesized, and what are the critical intermediates?

- Methodological Answer : The compound is synthesized via enzymatic glucuronidation of Emtricitabine using UDP-glucuronosyltransferase (UGT) isoforms, followed by sodium salt formation. Key intermediates include Emtricitabine free base and UDP-glucuronic acid. Reaction progress is monitored via thin-layer chromatography (TLC) or LC-MS to confirm glucuronide formation .

- Data Contradictions : Some protocols report variability in glucuronidation efficiency depending on UGT isoform specificity. Cross-validate with synthetic reference standards (e.g., TRC E525025) to ensure stereochemical purity .

Advanced Research Questions

Q. How do batch-to-batch variations in Emtricitabine O-β-D-Glucuronide Sodium Salt synthesis impact bioassay reproducibility?

- Methodological Answer : Variations in salt content (e.g., residual sodium ions) and impurities (e.g., Desamino Emtricitabine) can alter solubility and assay outcomes. Implement peptide-content analysis and Karl Fischer titration to quantify water/salt content. For cell-based assays, request TFA removal (<1%) to avoid cytotoxicity .

- Case Study : A 2021 study noted a 15% variability in IC50 values across batches due to residual solvents. Pre-screening batches via HPLC-MS (e.g., using PA 05 02690 impurity standards) improved consistency .

Q. What are the stability challenges of Emtricitabine O-β-D-Glucuronide Sodium Salt under long-term storage, and how can degradation products be characterized?

- Methodological Answer : Degradation pathways (hydrolysis, oxidation) are accelerated by humidity and light. Conduct forced degradation studies under ICH Q1A conditions (40°C/75% RH, UV exposure). Degradants like Emtricitabine Carboxylic Acid (CAS 1238210-10-0) are identified via high-resolution MS and compared with synthesized impurities (e.g., TRC E525035) .

- Data Analysis : Use accelerated stability models (Arrhenius equation) to predict shelf life. Degradation kinetics should be cross-checked with API-free acid/base forms to isolate salt-specific instability .

Q. How does the sodium salt form influence the pharmacokinetic (PK) profile of Emtricitabine O-β-D-Glucuronide compared to other counterions (e.g., potassium)?

- Methodological Answer : Compare bioavailability in rodent models using LC-MS/MS for plasma concentration-time curves. Sodium salts typically exhibit higher aqueous solubility, but PK parameters (AUC, Cmax) may vary due to ion-dependent transporter interactions (e.g., OATP1B1). Cross-reference with Daidzein glucuronide potassium salts (C21H17KO10) for counterion effects .

- Contradictions : A 2020 study reported no significant PK differences in sodium vs. potassium salts, but in vitro permeability assays (Caco-2) showed sodium-dependent efflux. Validate with transporter inhibition assays .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for resolving contradictory data in glucuronide metabolite quantification?

- Methodological Answer : Apply exploratory data analysis (EDA) to identify outliers and batch effects. Use multivariate regression to account for covariates (e.g., matrix pH, salt content). For method comparison studies, Bland-Altman plots and Passing-Bablok regression ensure analytical consistency .

- Case Example : A 2023 GC-FID study resolved discrepancies in amine quantification by incorporating 5% DBU in DMAc diluent, reducing API matrix interference by 40% .

Q. How can impurity profiling of Emtricitabine O-β-D-Glucuronide Sodium Salt be optimized for regulatory compliance?

- Methodological Answer : Develop a gradient HPLC method with UV/FLD detection (e.g., 254 nm for aromatic impurities). Quantify known impurities (e.g., 5-epi-Emtricitabine, CAS 483299-09-8) against USP thresholds. For novel impurities, isolate via preparative HPLC and characterize via NMR .

- Regulatory Alignment : Align with ICH Q3B guidelines, ensuring total impurities <0.5% and individual unknowns <0.1%. Cross-validate with EP/JP monographs for glucuronide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.